Cas no 1556810-14-0 (2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid)

2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid
- EN300-1283860
- 1556810-14-0
-
- Inchi: 1S/C8H16N2O2/c1-2-10-4-3-8(9,6-10)5-7(11)12/h2-6,9H2,1H3,(H,11,12)
- InChI Key: HPUPSGGWJIRNJS-UHFFFAOYSA-N
- SMILES: OC(CC1(CN(CC)CC1)N)=O
Computed Properties
- Exact Mass: 172.121177757g/mol
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 66.6Ų
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283860-250mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1283860-100mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1283860-1000mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1283860-1.0g |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283860-2500mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1283860-10000mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1283860-500mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1283860-5000mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1283860-50mg |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid |
1556810-14-0 | 50mg |
$647.0 | 2023-10-01 |
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid Related Literature
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid
Introduction to 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid (CAS No. 1556810-14-0)
2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1556810-14-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrrolidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid incorporates both amino and acetic acid functional groups, making it a versatile scaffold for drug design and development.
The pyrrolidine ring in this molecule is a key pharmacophore that contributes to its interactions with biological targets. Pyrrolidine derivatives have been extensively studied for their roles in modulating various enzymatic pathways and receptor binding affinities. The presence of an ethyl substituent at the 1-position and an amino group at the 3-position enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the acetic acid moiety at the 2-position provides a carboxyl group that can participate in hydrogen bonding or form salt derivatives, further expanding its utility in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid as a lead compound for developing novel therapeutic agents. Studies have demonstrated its ability to interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders. The compound's structural features allow it to mimic natural substrates or inhibitors, thereby modulating biological pathways effectively.
In the context of drug discovery, 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid has been explored as a precursor for more complex molecules. Its flexibility as a scaffold enables medicinal chemists to introduce additional functional groups or modify existing ones to optimize pharmacokinetic properties and target specificity. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and hematological malignancies.
The synthesis of 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid involves multi-step organic reactions, typically starting from commercially available pyrrolidine derivatives. The process often includes nucleophilic substitution reactions, reductive amination, and carboxylation steps to introduce the desired functional groups. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it accessible for further research and development.
From a biochemical perspective, 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid exhibits interesting interactions with biological targets due to its charged nature at physiological pH. The amino group at the 3-position can act as a hydrogen bond acceptor or donor, while the carboxyl group can form salt bridges with positively charged residues on proteins. These interactions are critical for determining the compound's binding affinity and selectivity towards specific targets.
Recent research has also explored the role of 2-(3-amino-1-ethylpyrrolidin-3-yl)acetic acid in modulating neurotransmitter systems. Pyrrolidine derivatives have been implicated in the regulation of dopamine and serotonin pathways, which are associated with mood disorders and cognitive functions. The structural similarity of this compound to known neuromodulators suggests potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases.
The pharmacological profile of 2-(3-amino-1-ethylpyrrolidin-3-y]l)acetic acid has been further investigated through high-throughput screening (HTS) campaigns. These studies have identified novel analogs with enhanced potency and reduced toxicity compared to parent compounds. The combination of experimental synthesis with computational modeling has accelerated the discovery process, allowing researchers to rapidly optimize lead structures.
In conclusion, 2-(3-amino-l-lthylpyrloldine-l-llel)acetic acld (CAS No. 15568lO-I4-DO) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing new therapeutic agents targeting various diseases. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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